

Experimental Protocol for the Synthesis of Pentaerythritol Tetraricinoleate

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Compound of Interest

Compound Name: Pentaerythritol tetraricinoleate

Cat. No.: B1165899

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Application Note

Pentaerythritol tetraricinoleate (PETR) is a biodegradable and versatile polyol ester with applications as a biolubricant base stock, emollient in cosmetics, and a component in pharmaceutical formulations. Its synthesis is achieved through the esterification of pentaerythritol with four equivalents of ricinoleic acid, a renewable fatty acid derived from castor oil. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of PETR, intended for researchers, scientists, and professionals in drug development and materials science.

The synthesis of PETR involves a direct esterification reaction, typically catalyzed by an acid catalyst at elevated temperatures. The reaction progress is monitored by measuring the acid value of the reaction mixture. The final product is purified to remove unreacted starting materials and catalyst residues. Characterization of the synthesized PETR is performed using spectroscopic methods to confirm its chemical structure.

Experimental Protocols

Materials and Equipment

Reagents:

- Pentaerythritol (PE) (98% purity)
- Ricinoleic Acid (from castor oil)

- Sulfuric Acid (H_2SO_4) (98%) or p-Toluenesulfonic acid (PTSA)
- Toluene (azeotropic agent)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Sodium Chloride (NaCl) solution (saturated)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deuterated Chloroform (CDCl_3) for NMR analysis

Equipment:

- Three-neck round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer with heating mantle
- Thermometer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup
- FTIR spectrometer
- NMR spectrometer

Synthesis of Pentaerythritol Tetraricinoleate

The synthesis of PETR is achieved through the esterification of pentaerythritol with ricinoleic acid. The following protocol is a general procedure and can be optimized based on the desired yield and purity.

Reaction Setup:

- A three-neck round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a thermometer.
- Pentaerythritol and ricinoleic acid are added to the flask. The molar ratio of ricinoleic acid to pentaerythritol is crucial for maximizing the yield of the tetraester. An excess of fatty acid is often used to drive the reaction to completion.^[1]
- An azeotropic agent like toluene is added to facilitate the removal of water, a byproduct of the esterification reaction.
- An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is then added to the reaction mixture.

Reaction Conditions:

- The reaction mixture is heated to a temperature between 160°C and 220°C with continuous stirring.^{[1][2]} The optimal temperature may vary depending on the catalyst used.
- The reaction is carried out for a period of 4 to 8 hours.^[2]
- The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is no longer significantly decreasing.^[2]

Purification of Pentaerythritol Tetraricinoleate

After the reaction is complete, the crude product is purified to remove the catalyst, unreacted fatty acids, and solvent.

- The reaction mixture is cooled to room temperature.

- The mixture is neutralized with a saturated solution of sodium bicarbonate to remove the acid catalyst.[1]
- The organic layer is then washed with a saturated solution of sodium chloride and ethyl acetate.[1]
- The washed organic layer is dried over anhydrous sodium sulfate.[1]
- The solvent and any remaining volatile impurities are removed using a rotary evaporator.
- For higher purity, the product can be further purified by vacuum distillation.[2][3]

Characterization of Pentaerythritol Tetraricinoleate

The structure and purity of the synthesized PETR can be confirmed using various analytical techniques.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of PETR is expected to show a characteristic ester carbonyl (C=O) stretching peak around 1740 cm^{-1} . The absence of a broad O-H stretching band from the carboxylic acid starting material (around $2500\text{-}3300\text{ cm}^{-1}$) and a significant reduction in the O-H band from pentaerythritol (around $3200\text{-}3500\text{ cm}^{-1}$) indicates the completion of the esterification reaction.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy can confirm the presence of the ester linkage. The protons on the carbon adjacent to the ester oxygen (from the pentaerythritol backbone) will show a characteristic chemical shift.
 - ^{13}C NMR spectroscopy will show a peak for the carbonyl carbon of the ester group at around $170\text{-}175\text{ ppm}$.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of pentaerythritol esters, which can be used as a reference for the synthesis of **Pentaerythritol Tetraricinoleate**.

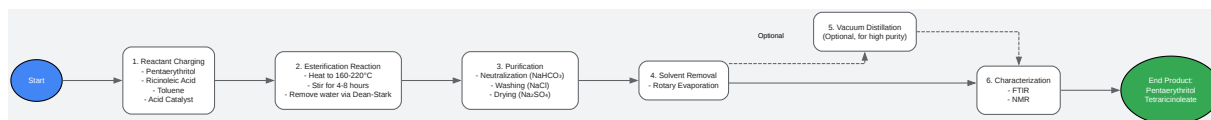
Table 1: Reaction Conditions for Pentaerythritol Ester Synthesis

Parameter	Value	Reference
Molar Ratio (Fatty Acid:Pentaerythritol)	4.5:1 to 5:1	[4]
Catalyst	Sulfuric Acid (H ₂ SO ₄) or p-Toluenesulfonic acid (PTSA)	[1][5]
Catalyst Concentration	1.25% to 2% (w/w of reactants)	[4]
Reaction Temperature	160°C - 235°C	[1][3]
Reaction Time	2 - 8.5 hours	[3][4]
Pressure	Atmospheric or Vacuum (10 mbar - 400 Pa)	[2][4]

Table 2: Reported Yields and Purity of Pentaerythritol Esters

Fatty Acid Used	Yield (%)	Purity/Composition	Reference
Oleic Acid	92-94	95.23% Tetraester	[1]
Palm Oil Methyl Ester	36	-	[4]
Unsaturated Fatty Acids	86	83% Tetraester	
Oleic Acid	>98 (conversion)	91% Tetraester	[5]

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **Pentaerythritol Tetraricinoleate**.

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